Methyl1,6-dimethyl-2-oxo-1,2-dihydropyridine-4-carboxylate
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Overview
Description
Methyl1,6-dimethyl-2-oxo-1,2-dihydropyridine-4-carboxylate is a heterocyclic compound with a pyridine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl1,6-dimethyl-2-oxo-1,2-dihydropyridine-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 1,6-dimethyl-2-oxo-1,2-dihydropyridine with methyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Methyl1,6-dimethyl-2-oxo-1,2-dihydropyridine-4-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its dihydropyridine derivatives using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature.
Reduction: Sodium borohydride, ethanol as solvent, room temperature.
Substitution: Amines or alcohols, organic solvents like dichloromethane, mild heating.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Dihydropyridine derivatives.
Substitution: Amino or alkoxy derivatives of the compound.
Scientific Research Applications
Methyl1,6-dimethyl-2-oxo-1,2-dihydropyridine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl1,6-dimethyl-2-oxo-1,2-dihydropyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupting metabolic processes in microorganisms or cancer cells. Its ability to form stable complexes with metal ions also contributes to its biological activity.
Comparison with Similar Compounds
Methyl1,6-dimethyl-2-oxo-1,2-dihydropyridine-4-carboxylate can be compared with other similar compounds, such as:
Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate: Similar structure but with different substitution patterns, leading to variations in chemical reactivity and biological activity.
Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H11NO3 |
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Molecular Weight |
181.19 g/mol |
IUPAC Name |
methyl 1,2-dimethyl-6-oxopyridine-4-carboxylate |
InChI |
InChI=1S/C9H11NO3/c1-6-4-7(9(12)13-3)5-8(11)10(6)2/h4-5H,1-3H3 |
InChI Key |
CENXXRDQDWELCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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